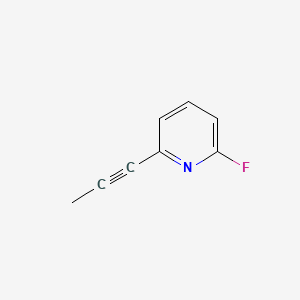

![molecular formula C8H6BrNO B586326 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one CAS No. 1196154-87-6](/img/structure/B586326.png)

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

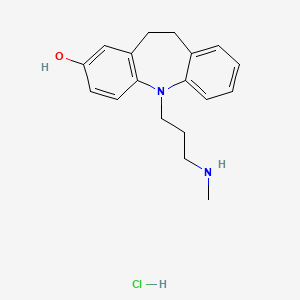

“3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” is a chemical compound with the molecular formula C8H6BrNO . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which includes “3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one”, can be achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O. The reaction yields high results and excellent chemoselectivity .Molecular Structure Analysis

The molecular structure of “3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” consists of a cyclopenta[b]pyridin-5-one core with a bromine atom attached at the 3-position .Chemical Reactions Analysis

The primary chemical reaction involving “3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” is its synthesis through the direct oxidation of 2,3-cyclopentenopyridine analogues .Physical And Chemical Properties Analysis

“3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” is a solid at room temperature. It has a molecular weight of 198.06 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the multicomponent synthesis of various heterocyclic compounds. These derivatives are structurally related to alkaloids and exhibit a broad spectrum of biological activities . For instance, they can be used to create compounds with hypoglycemic activity or as antagonists of calcium channels.

Biological Activity

Cyclopenta[b]pyridine derivatives, such as those derived from 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one, have been identified with a wide range of biological activities. They have potential applications as fluorescent probes and inhibitors of protein kinase FGFR1, which is significant in cancer research .

Organic Synthesis

This compound is involved in novel domino reactions for organic synthesis. It undergoes profound structural transformations, leading to the production of thioesters and other heterocycles, which are essential in the development of new organic molecules .

Green Chemistry

In the field of green chemistry, 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues can be synthesized through manganese-catalyzed oxidation. This process is notable for its high yield and excellent chemoselectivity, making it an environmentally friendly alternative for creating complex organic structures .

Designing New Heterocyclic Compounds

An effective method for designing new heterocyclic compounds involves the cyclocondensation reaction of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one derivatives. These reactions are crucial for the development of novel pharmaceuticals and agrochemicals .

Pharmaceutical Intermediates

The compound is a key intermediate in the synthesis of cefpirome, an antibiotic used to treat severe bacterial infections. This highlights its importance in the pharmaceutical industry as a building block for critical medications .

Mechanism of Action

Target of Action

Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to exhibit a wide spectrum of biological activity . They are structural fragments of alkaloids and have been found among compounds with hypoglycemic activity, antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 .

Mode of Action

It’s known that the compound is synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Biochemical Pathways

The compound is known to be involved in the synthesis of 6,7-dihydro-5h-cyclopenta[b]pyridine derivatives through a profound structural transformation .

Pharmacokinetics

The compound is known to be a solid or liquid at room temperature , which could potentially influence its bioavailability.

Result of Action

Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to exhibit a wide spectrum of biological activity .

Action Environment

The compound is known to be stored in a sealed, dry environment at room temperature , which could potentially influence its stability and efficacy.

properties

IUPAC Name |

3-bromo-6,7-dihydrocyclopenta[b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOQDFKOUQIHIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)

![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)